

Application Notes and Protocols for Phytochelatin 5 (PC5) Extraction from Root Tissues

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Compound of Interest

Compound Name: *Phytochelatin 5*

Cat. No.: *B12419801*

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Introduction

Phytochelatins (PCs) are a family of cysteine-rich peptides synthesized by plants, algae, and some fungi, playing a crucial role in heavy metal detoxification.[1] Their general structure is (γ-glutamyl-cysteine)*n*-glycine, where 'n' typically ranges from 2 to 11. **Phytochelatin 5 (PC5)** represents a longer-chain PC that is indicative of a significant response to heavy metal stress. The ability to accurately extract and quantify PC5 from root tissues is essential for studies on plant stress physiology, phytoremediation, and for drug development professionals exploring chelation therapies. Plant roots are often the primary site of heavy metal uptake and PC synthesis, making them a critical tissue for analysis.[2]

This document provides a detailed protocol for the extraction of PC5 from plant root tissues, followed by a method for its quantification using High-Performance Liquid Chromatography (HPLC).

Data Presentation: Quantitative Analysis of Phytochelatin 5

Quantitative data for **Phytochelatin 5** in root tissues is not extensively reported in the literature, with most studies focusing on shorter-chain phytochelatins (PC2-PC4). The following table is

provided as a template for researchers to document their findings.

Plant Species	Stress Condition	Tissue Type	PC5 Concentration (nmol/g fresh weight)	Reference
Data Not Available in Cited Literature	Root			

Experimental Protocols

Protocol 1: Phytochelatin 5 Extraction from Root Tissues

This protocol is a synthesis of established methods for phytochelatin extraction, optimized for root tissues.[\[3\]](#)[\[4\]](#)

Materials and Reagents:

- Plant root tissue (fresh or frozen at -80°C)
- Liquid nitrogen
- Mortar and pestle, pre-chilled
- Extraction Buffer: 0.1% (v/v) Trifluoroacetic Acid (TFA) in water[\[5\]](#)
- Microcentrifuge tubes (1.5 mL or 2.0 mL)
- Refrigerated microcentrifuge
- Syringe filters (0.22 µm, PTFE or nylon)
- HPLC vials

Procedure:

- Sample Preparation:
 - Harvest fresh root tissues and wash them thoroughly with deionized water to remove any soil or debris.
 - Blot the roots dry with paper towels.
 - For fresh tissue, proceed directly to homogenization. For long-term storage, flash-freeze the roots in liquid nitrogen and store at -80°C.
- Homogenization:
 - Weigh approximately 100-200 mg of fresh or frozen root tissue.
 - Immediately place the tissue in a pre-chilled mortar and add liquid nitrogen.
 - Grind the tissue to a fine powder using the pestle. Allow the liquid nitrogen to evaporate completely.
- Extraction:
 - Transfer the powdered tissue to a microcentrifuge tube.
 - Add 1 mL of ice-cold Extraction Buffer (0.1% TFA) to the tube.
 - Vortex the mixture vigorously for 1 minute to ensure thorough mixing.
 - Incubate the sample on ice for 30 minutes, with intermittent vortexing every 10 minutes.
- Centrifugation:
 - Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C. This will pellet the cell debris.
- Filtration:
 - Carefully collect the supernatant, which contains the phytochelatins.
 - Filter the supernatant through a 0.22 µm syringe filter into a clean HPLC vial.

- Storage:
 - The extracted sample is now ready for derivatization and HPLC analysis. If not analyzed immediately, store the vials at -80°C.

Protocol 2: Quantification of Phytochelatin 5 by HPLC

This protocol utilizes pre-column derivatization with monobromobimane (mBBr) for fluorescent detection, a highly sensitive method for thiol-containing compounds like phytochelatins.

Materials and Reagents:

- **Phytochelatin 5** standard (available from suppliers like Eurogentec)[[1](#)]
- Monobromobimane (mBBr) solution (50 mM in acetonitrile)
- HEPES buffer (200 mM, pH 8.2)
- Trifluoroacetic acid (TFA)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- HPLC system with a fluorescence detector and a C18 reverse-phase column

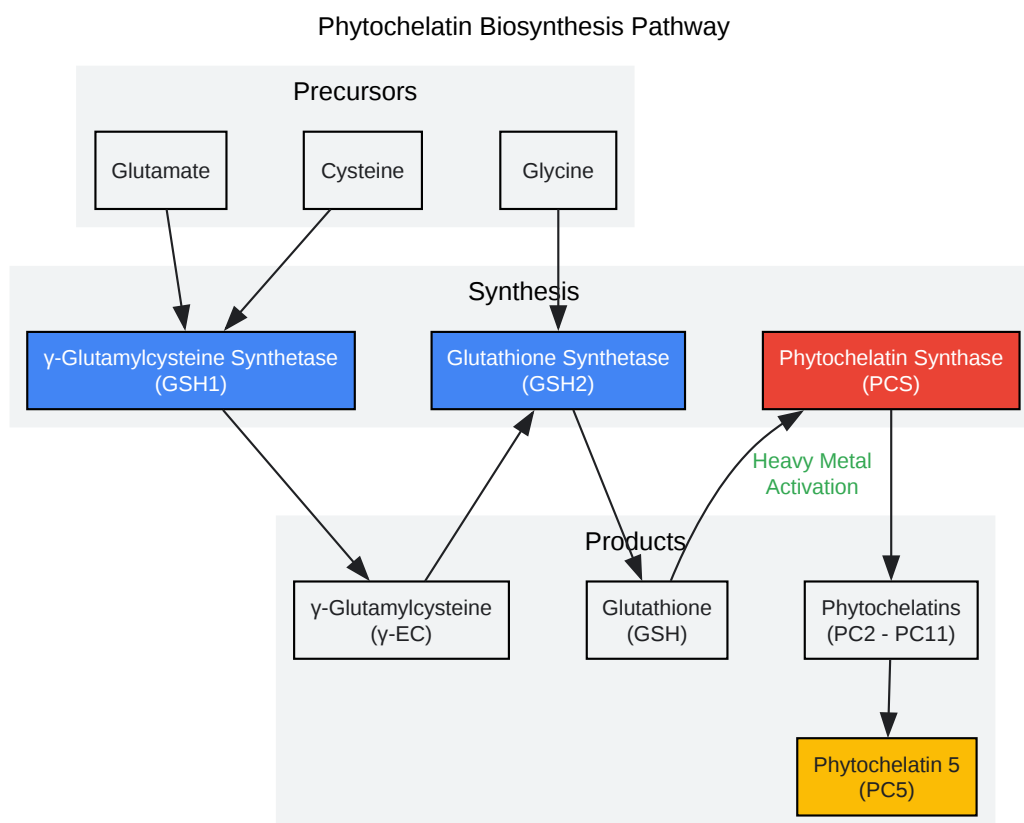
Procedure:

- Standard Preparation:
 - Prepare a stock solution of PC5 standard in the Extraction Buffer (0.1% TFA).
 - Create a series of dilutions from the stock solution to generate a calibration curve (e.g., 0.1, 0.5, 1, 5, 10 µM).
- Derivatization:
 - In a microcentrifuge tube, mix:

- 50 µL of the extracted sample or standard dilution
- 100 µL of HEPES buffer (200 mM, pH 8.2)
- 10 µL of mBBR solution (50 mM in acetonitrile)
- Vortex the mixture and incubate in the dark at room temperature for 30 minutes.
- To stop the reaction, add 40 µL of 1 M methanesulfonic acid.
- HPLC Analysis:
 - Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
 - Mobile Phase A: 0.1% (v/v) TFA in water
 - Mobile Phase B: 0.1% (v/v) TFA in acetonitrile
 - Gradient:
 - 0-5 min: 10% B
 - 5-25 min: 10-50% B (linear gradient)
 - 25-30 min: 50-90% B (linear gradient)
 - 30-35 min: 90% B
 - 35-40 min: 10% B (re-equilibration)
 - Flow Rate: 1.0 mL/min
 - Injection Volume: 20 µL
 - Fluorescence Detector: Excitation at 380 nm, Emission at 470 nm
- Quantification:

- Identify the PC5 peak in the sample chromatogram by comparing its retention time with that of the PC5 standard.
- Quantify the amount of PC5 in the sample by integrating the peak area and using the calibration curve generated from the standards.

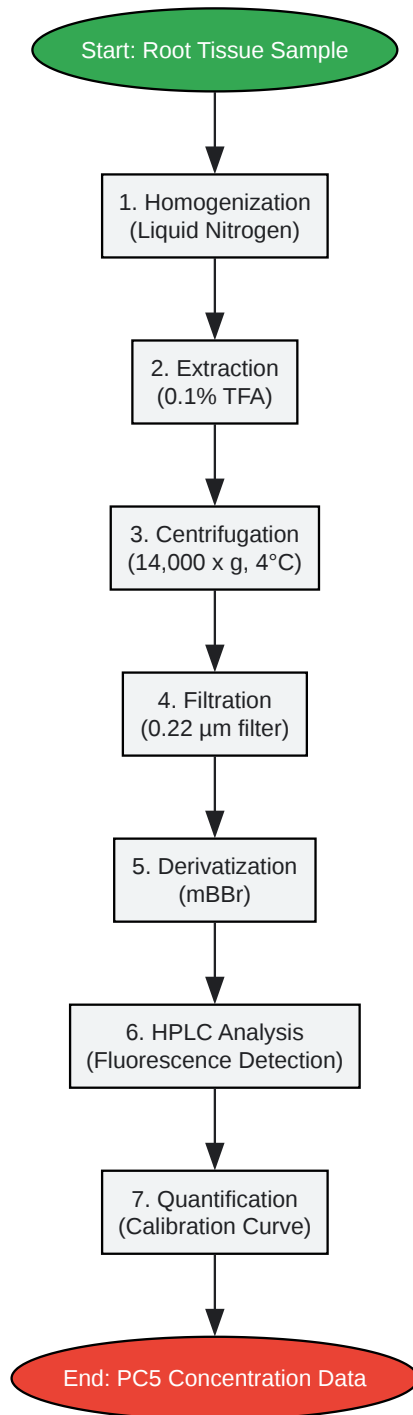
Visualizations



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Caption: Phytochelatin biosynthesis pathway.

Experimental Workflow for PC5 Extraction and Quantification

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Caption: Workflow for PC5 extraction and analysis.

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